Physicochemical Profiling of 2-(3-Methylcyclohexyl)ethan-1-amine Hydrochloride: A Technical Guide for Preclinical Development
Physicochemical Profiling of 2-(3-Methylcyclohexyl)ethan-1-amine Hydrochloride: A Technical Guide for Preclinical Development
Executive Summary
The compound 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride is a highly versatile cycloaliphatic primary amine salt. In preclinical drug development, cycloaliphatic amines frequently serve as critical building blocks for CNS-active agents, GPCR ligands, and specialized transport inhibitors [1]. The molecular architecture—comprising a saturated cyclohexane ring, a methyl substituent, and an ethyl linker—imparts a unique balance of lipophilicity and conformational flexibility. Formulating this compound as a hydrochloride salt is a deliberate design choice that dramatically alters its solid-state thermodynamics and aqueous solubility, transforming a volatile, lipophilic free base into a stable, assay-ready crystalline solid.
This whitepaper provides an in-depth analysis of the structural descriptors, structure-property relationships (SPR), and standardized analytical workflows required to characterize the physicochemical profile of this compound.
Structural Descriptors & Molecular Topography
Understanding the spatial and electronic distribution of the molecule is the first step in predicting its behavior in biological assays and formulation matrices.
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Chemical Identity :
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IUPAC Name : 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride
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Molecular Formula : C
9H19N • HCl (C9H20ClN) -
Molecular Weight : 177.72 g/mol (Salt); 141.25 g/mol (Free Base)
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SMILES (Free Base) : CC1CCCC(CCN)C1
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Stereochemistry & Topography : The 1,3-disubstitution on the cyclohexane ring generates cis and trans diastereomers, which can be further resolved into distinct enantiomers. The spatial orientation of the methyl group relative to the ethanamine side chain dictates the overall molecular volume. As demonstrated in structure-affinity studies of similar cycloaliphatic amines, this steric bulk heavily influences binding pocket interactions and the compound's ability to navigate lipophilic membranes [2].
Structure-Property Relationships (SPR)
The physicochemical behavior of 2-(3-Methylcyclohexyl)ethan-1-amine hydrochloride is an emergent property of its distinct structural modules.
Figure 1: Structure-Property Relationship (SPR) mapping for the target compound.
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The Cycloaliphatic Core & Methyl Group : The saturated ring system and the methyl group contribute purely hydrophobic surface area, driving up the partition coefficient (logP) of the free base.
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The Ethyl Linker : The two-carbon chain provides rotational freedom, allowing the primary amine to adopt multiple conformations to minimize steric clashes with the bulky ring during receptor binding.
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The Hydrochloride Salt : By protonating the amine and pairing it with a chloride counterion, the crystal lattice energy is increased. This suppresses the vapor pressure of the free base, elevates the melting point, and enables rapid dissolution in aqueous media via ion-dipole interactions.
Physicochemical Profiling
Quantitative Data Summary
To facilitate rapid assessment for assay development, the fundamental physicochemical properties are summarized below. (Note: Values are derived from predictive models and structural analogs due to the highly specific nature of the substitution pattern).
| Property | Value | Method / Rationale |
| Molecular Formula | C | Empirical (HCl Salt) |
| Molecular Weight | 177.72 g/mol | Calculated |
| Physical State | Crystalline Solid | Observation (Salt form) |
| pKa (Conjugate Acid) | ~10.4 – 10.6 | Predicted (Primary Aliphatic Amine) |
| logP (Free Base) | ~2.8 – 3.2 | Predicted (Hydrocarbon bulk) |
| logD (pH 7.4) | ~ -0.5 to 0.5 | Extrapolated (High ionization state) |
| Melting Point | > 150 °C | Extrapolated (Typical for amine HCl salts) |
Acid-Base Chemistry (pKa)
Because the primary amine is separated from the cyclohexane ring by an ethyl linker, it is insulated from any minor inductive or steric effects originating from the ring. Consequently, it behaves as a classic, highly basic primary aliphatic amine (pKa ~10.5). At physiological pH (7.4), the Henderson-Hasselbalch equation dictates that the compound exists >99.9% in its protonated (cationic) state.
Lipophilicity (logP vs. logD)
While the free base is highly lipophilic (logP 3.0), the distribution coefficient at pH 7.4 (logD7.4~) drops significantly due to the near-complete ionization of the amine. This amphiphilic profile—a lipophilic tail with a highly polar cationic headgroup—is a hallmark of compounds that interact with specific carrier-mediated transport systems, such as the amantadine-sensitive drug transport system at the blood-retinal and blood-brain barriers [1].
Analytical Workflows & Methodologies
Because 2-(3-Methylcyclohexyl)ethan-1-amine lacks a conjugated pi-system, it has negligible UV absorbance. This necessitates specialized, non-spectrophotometric analytical workflows for physicochemical characterization.
Figure 2: Standardized analytical workflow for the empirical determination of pKa and logD.
Protocol 1: Potentiometric Titration for pKa Determination
Rationale: Potentiometry is the gold standard for ionizable compounds lacking a chromophore, provided they have sufficient aqueous solubility (which the HCl salt guarantees). Self-Validation: The system must be validated prior to sample analysis by titrating a primary standard (Potassium Hydrogen Phthalate, KHP) to confirm the electrode's Nernstian response.
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System Calibration : Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled 25.0 ± 0.1 °C. Validate the slope with a 0.05 M KHP solution.
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Sample Preparation : Dissolve exactly 2.0 mg of the hydrochloride salt in 10.0 mL of CO
2-free, ultra-pure water. -
Ionic Strength Adjustment : Add Potassium Chloride (KCl) to achieve a final concentration of 0.15 M. Causality: This mimics physiological osmolarity and stabilizes the activity coefficients of the ions during titration.
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Titration : Titrate the solution with standardized 0.1 M KOH under a continuous nitrogen gas blanket (to prevent atmospheric CO
2from forming carbonic acid and skewing the baseline) from pH 3.0 to 11.5. -
Data Analysis : Calculate the pKa from the inflection point of the titration curve using the Bjerrum function or first-derivative plotting.
Protocol 2: Shake-Flask LC-MS/MS for logD7.4 Profiling
Rationale: Due to the lack of UV absorbance and the need to quantify potentially trace amounts of the compound in the aqueous phase (if lipophilicity is high), LC-MS/MS provides the necessary sensitivity and specificity. Self-Validation: Mass balance must be calculated. The sum of the compound quantified in both phases must equal 95–105% of the initial spike concentration to rule out adsorption to the glass vial or trapping within an emulsion.
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Phase Saturation : Vigorously stir 1-octanol and 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) together for 24 hours at 25 °C to ensure mutual saturation.
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Spiking : Dissolve the compound in the saturated aqueous phase to a concentration of 10 µg/mL.
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Partitioning : Transfer equal volumes (e.g., 2.0 mL) of the spiked aqueous phase and the saturated octanol phase into a silanized glass vial. Shake mechanically at 300 rpm for 60 minutes at 25.0 ± 0.5 °C. Causality: Partitioning is a thermodynamically driven process; strict temperature control is mandatory.
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Separation : Centrifuge the vials at 4000 rpm for 15 minutes to break any micro-emulsions and ensure a microscopically sharp phase boundary.
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Quantitation : Carefully sample both phases using separate syringes to avoid cross-contamination. Dilute the octanol phase with methanol. Analyze both phases via LC-MS/MS (ESI+ mode, monitoring the [M+H]^+^ transition at m/z 142.1).
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Calculation : Determine the distribution coefficient using the formula: logD = log
10([AreaOctanol] / [AreaAqueous]).
References
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Tega, Y., et al. "The Structural Characteristics of Compounds Interacting with the Amantadine-Sensitive Drug Transport System at the Inner Blood–Retinal Barrier." Pharmaceuticals 2023, 16(3).[Link]
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Kronenberg, E., et al. "Synthesis and Structure–Affinity Relationships of Spirocyclic Benzopyrans with Exocyclic Amino Moiety." Journal of Medicinal Chemistry 2019, 62(8).[Link]
